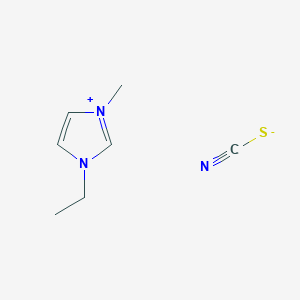

1-Ethyl-3-methylimidazolium thiocyanate

Description

1-Ethyl-3-methylimidazolium thiocyanate ([C₂C₁Im][SCN]) is an ionic liquid (IL) renowned for its exceptional capacity to absorb sulfur dioxide (SO₂), rapid absorption kinetics, and reversibility, making it a leading candidate for industrial applications like flue gas desulfurization . Its SO₂ solubility at 1 bar and 293 K reaches 75% by mole fraction, significantly higher than other gases such as CO₂ (1.2%) and NH₃ (16.3%) . This selectivity stems from unique solvation mechanisms, including the "linker effect," where SO₂ bridges interactions between the cation's acidic hydrogens and the anion's sulfur atom .

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CHNS/c1-3-8-5-4-7(2)6-8;2-1-3/h4-6H,3H2,1-2H3;3H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASPYXGQVWPGAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(#N)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047884 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331717-63-6 | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-3-methylimidazolium thiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RTN2LW9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Quaternization Followed by Anion Exchange

The classical approach to synthesize 1-ethyl-3-methylimidazolium thiocyanate involves two main steps:

Quaternization of 1-methylimidazole:

1-methylimidazole is alkylated with ethyl halides (commonly ethyl bromide or ethyl chloride) to form 1-ethyl-3-methylimidazolium halide salts (e.g., bromide or chloride).Anion Exchange (Metathesis) to Thiocyanate:

The halide salt is then subjected to anion exchange with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), in an aqueous or organic solvent. The reaction proceeds as:$$

[\text{EMIM}][\text{X}] + \text{KSCN} \rightarrow [\text{EMIM}][\text{SCN}] + \text{KX}

$$where X = Br⁻ or Cl⁻.

The potassium halide byproduct is removed by filtration or extraction, and the ionic liquid is purified by washing and drying under vacuum.

Carbonate-Based Ionic Liquid Synthesis (CBILS©) Method

A more recent and efficient method is the CBILS© approach, which uses 1-ethyl-3-methylimidazolium hydrogencarbonate or methylcarbonate as a precursor. This method avoids halide impurities and simplifies purification:

The CBILS© precursor ([EMIM][HCO3] or [EMIM][CH3OCO2]) is reacted with a thiocyanate salt such as calcium thiocyanate (Ca(SCN)2). The reaction proceeds with precipitation of calcium carbonate (CaCO3), which is easily removed by filtration:

$$

2 [\text{EMIM}][\text{HCO}3] + \text{Ca(SCN)}2 \rightarrow 2 [\text{EMIM}][\text{SCN}] + \text{CaCO}3 \downarrow + \text{CO}2 + \text{H}_2\text{O}

$$This method is advantageous because it produces no halide contamination, no side products except insoluble CaCO3, and the reaction equilibrium is driven by removal of CO2 gas.

The reaction is typically conducted by mixing aqueous or aqueous/methanolic solutions of the CBILS© precursor and calcium thiocyanate at mild temperatures (~60 °C) for 30 minutes to 1 hour, followed by solvent removal under reduced pressure.

Purification and Characterization

After synthesis, the ionic liquid is purified by washing with water or organic solvents to remove residual salts and impurities.

Drying is performed under vacuum at 60–80 °C for several hours to reduce water content to low ppm levels (e.g., ~160–287 ppm water content reported for similar ionic liquids).

Characterization includes NMR spectroscopy to confirm structure and purity, Karl-Fisher titration for water content, viscosity and conductivity measurements, and thermal analysis (DSC) to determine melting points and thermal stability.

Comparative Data of Physical Properties

Research Findings and Notes

The CBILS© method is highly efficient, scalable, and environmentally friendly, producing ionic liquids with minimal impurities and no halide contamination.

The ionic liquid this compound exhibits low melting points and moderate viscosities, making it suitable for applications requiring fluid ionic media at room temperature or below.

The thiocyanate anion imparts unique properties such as hypergolicity with oxidizers like hydrogen peroxide, which has been studied for propellant applications.

The use of calcium thiocyanate in CBILS© synthesis allows easy removal of byproducts and avoids the instability issues related to free thiocyanic acid.

Analyse Des Réactions Chimiques

1-Ethyl-3-methylimidazolium thiocyanate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different products depending on the reaction conditions.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The thiocyanate anion can participate in substitution reactions, where it is replaced by other anions or functional groups[][3].

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

Applications De Recherche Scientifique

1-Ethyl-3-methylimidazolium thiocyanate has a wide range of applications in scientific research:

Biology: This compound is employed in the extraction and purification of biomolecules due to its excellent solubility properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mécanisme D'action

The mechanism of action of 1-ethyl-3-methylimidazolium thiocyanate involves its interaction with other molecules through hydrogen bonding and electrostatic interactions. The cation forms a “cage” around target molecules, while the anion participates in various chemical reactions. These interactions facilitate the compound’s role as a solvent, catalyst, and reactant in different processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cation Variations: Imidazolium vs. Pyridinium

Replacing the 1-ethyl-3-methylimidazolium cation with 1-butylpyridinium in thiocyanate-based ILs reduces SO₂ solubility. For example:

| IL Composition | SO₂ Solubility (mol/mol IL, 0.1 MPa, 293 K) |

|---|---|

| [C₂C₁Im][SCN] | 3.0 |

| [C₄Py][SCN] | 2.6 |

The imidazolium cation's acidic ring hydrogens (H2, H4, H5) form hydrogen bonds with SO₂'s oxygen atoms, while the pyridinium cation lacks comparable acidity, weakening interactions . This structural distinction underpins the higher SO₂ capacity of [C₂C₁Im][SCN].

Solvation Mechanisms: SO₂ vs. CO₂

While CO₂ interacts with ILs primarily through dispersion forces and anion-specific interactions, SO₂ in [C₂C₁Im][SCN] engages in dual interactions:

- Linker Effect : SO₂ bridges the cation (via H(cation)–O(SO₂) bonds) and anion (via S(SO₂)–S(anion) bridges), forming a hydrogen-bonded network .

- Cation Cage : SO₂ is surrounded by ~5 imidazolium cations in its first solvation shell, enhancing stability .

Thermophysical Properties

Melting points and thermophysical behavior vary with cation and anion structure:

| IL Composition | Melting Point (K) | Viscosity (mPa·s, 298 K) | Density (g/cm³, 298 K) |

|---|---|---|---|

| [C₂C₁Im][SCN] | 276.4 | 34 (at 293 K) | 1.086 |

| [C₂C₁Im][BF₄] | 281.5 | 66 | 1.240 |

| [C₂C₁Im][EtSO₄] | 338.5 | 85 | 1.220 |

The thiocyanate anion's smaller size and polarizability contribute to [C₂C₁Im][SCN]'s lower viscosity compared to bulkier anions like [BF₄]⁻ or [EtSO₄]⁻ .

Anion Effects in Imidazolium-Based ILs

Thiocyanate ([SCN]⁻) outperforms other anions in SO₂ absorption due to strong S(SO₂)–S(anion) interactions. For example:

| Anion | SO₂ Solubility (mol/mol IL, 0.1 MPa, 293 K) | Dominant Interaction Type |

|---|---|---|

| [SCN]⁻ | 3.0 | S–S bridge + H-bonding |

| [NO₃]⁻ | 1.8 | Dipole–dipole |

| [Tf₂N]⁻ | 1.5 | Dispersion |

The thiocyanate anion's dual nucleophilic (S) and electrophilic (N) sites enable versatile interactions with SO₂ .

Key Research Findings

- Structural Insights : AIMD simulations reveal that SO₂ forms a "linker" conformation (H(cation)–O(SO₂)–S(SO₂)–S(anion)), absent in CO₂ solvation .

- Dynamic Behavior : Thiocyanate-SO₂ adducts exhibit a 283 pm S–S distance, consistent with experimental data for sulfur-containing complexes .

- Cation Acidity : Imidazolium cations with higher acidity (e.g., [C₂C₁Im]⁺) enhance SO₂ solubility compared to less acidic cations like [C₄Py]⁺ .

Activité Biologique

1-Ethyl-3-methylimidazolium thiocyanate (EMIM-SCN) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of EMIM-SCN, focusing on its toxicity, cellular effects, and potential therapeutic applications.

EMIM-SCN is characterized by its imidazolium cation and thiocyanate anion. The presence of the thiocyanate group imparts distinctive chemical properties that influence its biological interactions. The molecular structure can be represented as follows:

Acute Toxicity

Research indicates that EMIM-SCN exhibits acute toxicity when administered orally, dermally, or via inhalation. Studies have shown that it can induce oxidative stress and apoptosis in various cell lines, including human hepatoma cells (HepG2) and liver progenitor cells (B-13) . The effective concentration (EC50) for inducing cytotoxic effects in HepG2 cells was reported to be approximately 439.46 μM after 24 hours of exposure .

Mechanisms of Toxicity

The mechanisms underlying the toxic effects of EMIM-SCN appear to involve:

- Oxidative Stress : Exposure leads to increased reactive oxygen species (ROS), which are implicated in cellular damage and apoptosis .

- Mitochondrial Dysfunction : EMIM-SCN disrupts mitochondrial membrane potential, leading to the release of cytochrome c and activation of apoptotic pathways .

- Histopathological Changes : In vivo studies demonstrated renal toxicity characterized by increased serum creatinine levels and urinary biomarkers of kidney injury at doses as low as 10 mg/kg body weight .

In Vitro Studies

Several in vitro studies have investigated the effects of EMIM-SCN on different cell types:

- HepG2 Cells : Induction of apoptosis was observed with significant alterations in heat shock protein expression and total antioxidant capacity .

- B-13 Cell Line : This cell line displayed heightened sensitivity to EMIM-SCN, with an EC50 for mitochondrial respiration inhibition around 50 μM .

Environmental Impact

Beyond mammalian toxicity, EMIM-SCN has been studied for its environmental effects. It was found to inhibit growth in marine diatoms such as Phaeodactylum tricornutum, with EC50 values ranging from 24.0 to 33.6 mg/L over a 96-hour exposure period . This suggests that EMIM-SCN can adversely affect aquatic ecosystems.

Potential Therapeutic Applications

Despite its toxicity, there are potential applications for EMIM-SCN in therapeutic contexts:

- Corrosion Inhibition : EMIM-SCN has been explored as a corrosion inhibitor for metals in acidic environments, demonstrating effectiveness in preventing metal degradation .

- Solvent Properties : Its unique solvent characteristics make it suitable for various extraction processes in biochemical applications .

Research Findings Summary Table

Case Studies

- Hepatotoxicity Case Study : A study conducted by Li et al. (2015) demonstrated that high concentrations of EMIM-SCN led to significant cytotoxic effects in HepG2 cells, highlighting the need for careful handling and assessment of safety in applications involving this compound.

- Environmental Toxicology Case Study : Chen et al. (2019) reported on the detrimental effects of EMIM-SCN on marine life, emphasizing the importance of evaluating ionic liquids not only for their chemical utility but also for their ecological footprint.

Q & A

Q. How is EMIM SCN synthesized for academic research?

EMIM SCN is synthesized via a two-step process:

- Step 1 : 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) is prepared by alkylation of 1-methylimidazole with ethyl bromide in acetonitrile under reflux.

- Step 2 : Anion exchange is performed by reacting [EMIM]Br with ammonium thiocyanate (NHSCN) in a polar solvent (e.g., acetone). The product is purified through repeated washing and vacuum drying to remove residual salts .

Q. What structural features enable EMIM SCN’s high solubility of gases like SO2_22?

The ionic liquid’s solvation capacity arises from:

- Cation-Anion Synergy : The thiocyanate (SCN) anion forms strong sulfur-sulfur bridges with SO, while the imidazolium cation’s acidic protons (H2, H4, H5) hydrogen-bond with SO’s oxygen atoms.

- Linker Effect : SO acts as a bridging molecule, connecting the cation and anion via H(cation)–O(SO) and S(SO)–S(anion) interactions, enhancing solubility .

Q. What spectroscopic techniques validate molecular interactions in EMIM SCN-based systems?

- FTIR Spectroscopy : Identifies shifts in vibrational bands (e.g., SCN stretching at ~2050 cm) to confirm anion-SO adduct formation.

- NMR Spectroscopy : H and C NMR in deuterated acetone reveal changes in cation proton environments upon solute interaction .

Q. What are the key physical properties of EMIM SCN for electrochemical applications?

| Property | Value/Range | Relevance |

|---|---|---|

| Conductivity | 10–15 mS/cm (25°C) | Low resistance in EDLCs |

| Viscosity | ~70 cP (25°C) | Faster ion mobility |

| Thermal Stability | Up to 250°C | Suitable for high-temperature uses |

| Data derived from electrochemical studies . |

Advanced Research Questions

Q. What computational methods model EMIM SCN’s interactions with solutes like SO?

- AIMD Simulations : Use CP2k software with BLYP-D3(BJ)/def2-TZVPP functionals to capture dispersion forces. Periodic boundary conditions and 350 K thermostat settings mimic bulk behavior .

- Static Quantum Chemistry : CCSD(T)/def2-TZVPP calculates interaction energies of anion-SO adducts. TRAVIS analyzes radial distribution functions (RDFs) for solvation shell features .

Q. How does the “linker effect” influence SO2_22 solvation dynamics in EMIM SCN?

The linker effect creates a H(cation)–O(SO)–S(SO)–S(anion) network, where SO bridges cations and anions. This dual interaction:

- Increases SO solubility by 30–50% compared to non-bridging ILs.

- Slows anion exchange dynamics, as shown by Voronoi tessellation analysis of AIMD trajectories .

Q. How to resolve contradictions between simulated and experimental vibrational frequencies in EMIM SCN-SO2_22 systems?

Discrepancies arise from BLYP functional limitations in AIMD. Mitigation strategies include:

- Hybrid Methods : Combine B3LYP-D3/def2-TZVPP geometry optimizations with CCSD(T) single-point energy corrections.

- Experimental Calibration : Compare computed S–S bond lengths (283 pm in AIMD) with crystallographic data (287 pm in K[SCN-SO] complexes) .

Q. What methodological considerations apply to AIMD simulations of EMIM SCN?

- Thermostat Settings : Nose–Hoover chains with 100 fs time constants prevent energy drift.

- Basis Sets : MOLOPT-DZVP-SR-GTH pseudopotentials balance accuracy and computational cost.

- Validation : Match simulated RDFs (e.g., S(anion)–S(SO) peaks at 3.5 Å) with experimental EXAFS data .

Q. How to design experiments assessing EMIM SCN’s selectivity for SO vs. CO capture?

Q. What experimental controls address artifacts in corrosion inhibition studies using EMIM SCN?

- Electrochemical Impedance Spectroscopy (EIS) : Use a three-electrode cell with API 5L X52 steel in HSO/HCl.

- Control ILs : Test non-thiocyanate ILs (e.g., EMIM DCA) to isolate SCN’s role in forming protective Fe(SCN) layers.

- Surface Analysis : SEM/EDS post-exposure confirms inhibitor film composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.